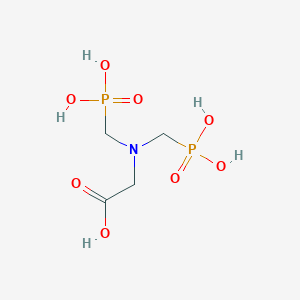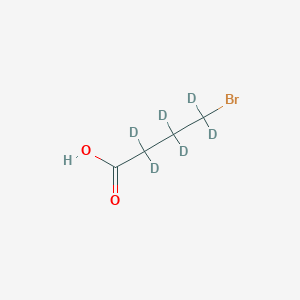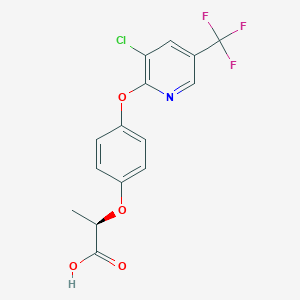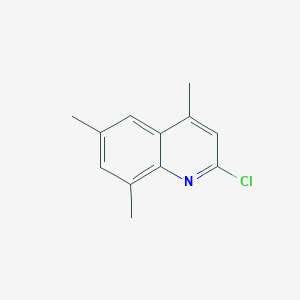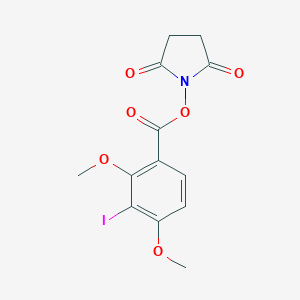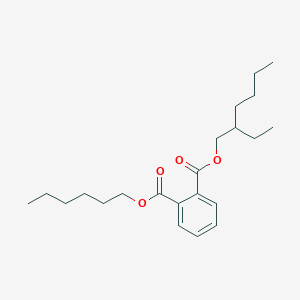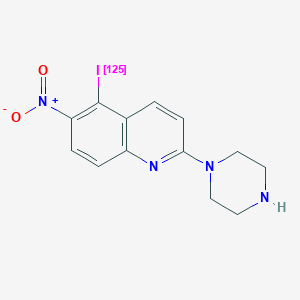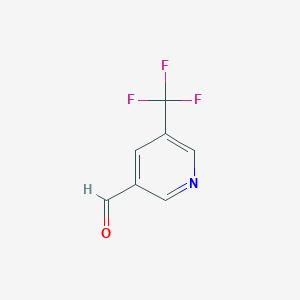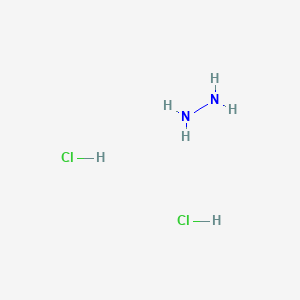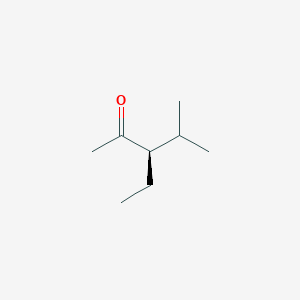
(3R)-3-Ethyl-4-methylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Ethyl-4-methylpentan-2-one, also known as Leptospermone, is a natural compound that is found in the essential oils of various plants. It has gained significant attention in recent years due to its potential as a therapeutic agent in various fields of research.
Mécanisme D'action
The exact mechanism of action of (3R)-3-Ethyl-4-methylpentan-2-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of various diseases. It has also been found to activate various antioxidant enzymes, which help to neutralize harmful free radicals in the body.
Effets Biochimiques Et Physiologiques
(3R)-3-Ethyl-4-methylpentan-2-one has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory and antioxidant effects, which help to reduce oxidative stress and inflammation in the body. Additionally, it has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3R)-3-Ethyl-4-methylpentan-2-one in lab experiments is its natural origin. It is extracted from plants, which makes it a safer alternative to synthetic compounds. Additionally, it has been found to have a low toxicity profile, which makes it a potential candidate for the development of new therapeutics. However, one of the main limitations of using (3R)-3-Ethyl-4-methylpentan-2-one in lab experiments is its low solubility in water. This can make it difficult to administer in certain experimental settings.
Orientations Futures
There are various future directions for the research of (3R)-3-Ethyl-4-methylpentan-2-one. One potential direction is the development of new therapeutics for the treatment of various diseases. It has been found to have potential in the treatment of cancer, diabetes, and cardiovascular diseases. Another potential direction is the development of new methods for the synthesis and purification of (3R)-3-Ethyl-4-methylpentan-2-one. This could help to improve the efficiency and yield of the extraction process. Additionally, further research is needed to fully understand the mechanism of action of (3R)-3-Ethyl-4-methylpentan-2-one and its potential therapeutic applications.
Conclusion:
In conclusion, (3R)-3-Ethyl-4-methylpentan-2-one is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications. It has been found to have antimicrobial, antifungal, and antiviral properties, as well as anti-inflammatory and antioxidant effects. While there are limitations to its use in lab experiments, its natural origin and low toxicity profile make it a potential candidate for the development of new therapeutics. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of (3R)-3-Ethyl-4-methylpentan-2-one involves the isolation of the compound from the essential oils of various plants. One of the most common methods of extraction is steam distillation. The essential oils are subjected to steam, which causes the oils to evaporate. The vapors are then condensed, and the resulting liquid is collected. The liquid is then subjected to various purification methods, such as column chromatography, to isolate the (3R)-3-Ethyl-4-methylpentan-2-one.
Applications De Recherche Scientifique
(3R)-3-Ethyl-4-methylpentan-2-one has been extensively researched for its potential therapeutic applications. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
125873-76-9 |
|---|---|
Nom du produit |
(3R)-3-Ethyl-4-methylpentan-2-one |
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
(3R)-3-ethyl-4-methylpentan-2-one |
InChI |
InChI=1S/C8H16O/c1-5-8(6(2)3)7(4)9/h6,8H,5H2,1-4H3/t8-/m1/s1 |
Clé InChI |
KNCSWJHMGRXEDN-MRVPVSSYSA-N |
SMILES isomérique |
CC[C@H](C(C)C)C(=O)C |
SMILES |
CCC(C(C)C)C(=O)C |
SMILES canonique |
CCC(C(C)C)C(=O)C |
Synonymes |
2-Pentanone, 3-ethyl-4-methyl-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



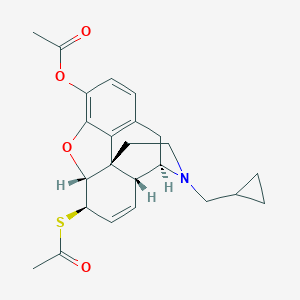
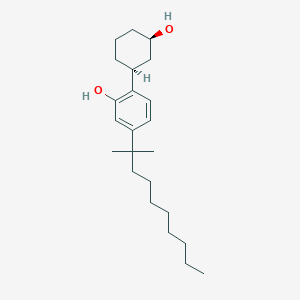
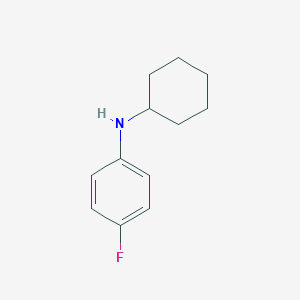
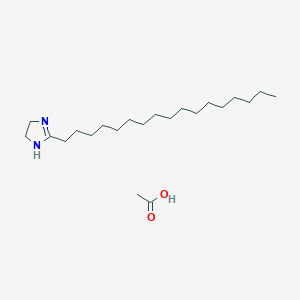
![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)
